molecular formula C17H16ClNO B091373 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 19054-67-2

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

Cat. No. B091373
CAS RN: 19054-67-2
M. Wt: 285.8 g/mol
InChI Key: CBHZSZTVGIGNRU-UHFFFAOYSA-N
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Description

The compound of interest, 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, is a derivative of dibenzo[b,f]azepine, which is a bicyclic system consisting of two benzene rings fused to an azepine ring. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of dihydrobenzo[b]azepine derivatives has been explored using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. This method is efficient and environmentally friendly, providing good to excellent yields of functionalized dihydroquinolines and dihydrobenzo[b]azepines from accessible substrates . Additionally, the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives has been achieved by phosgenation of 5H-dibenzo[b,f]azepine, followed by subsequent reactions with hydrazine hydrate and various aromatic aldehydes, leading to the formation of [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amides .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused with two benzene rings. The introduction of various substituents, such as the 3-chloropropanoyl group, can significantly alter the chemical and physical properties of the molecule, as well as its biological activity .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives undergo various chemical reactions, including oxidation and cyclopropanation. For instance, the oxidation of N-substituted dibenz[b,f]azepines with m-chloroperbenzoic acid leads to the formation of 10,11-oxides, which exhibit different reactivities with nucleophiles and undergo acid-catalyzed reactions . The dichloromethylene transfer reaction has been used to introduce a cyclopropane ring into the dibenzo[b,f]azepine system, resulting in a range of derivatives with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and related compounds are influenced by their molecular structure. The presence of the chloropropanoyl group is likely to affect the compound's lipophilicity, solubility, and reactivity. The characterization of these compounds typically involves techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .

Scientific Research Applications

Protective Effects in Vascular Cognitive Impairment

A study by Kaur et al. (2019) synthesized a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, including compounds with the structure similar to 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. These compounds acted as histone deacetylase inhibitors and were examined for their influence on vascular cognitive impairment (VCI). The study found that these compounds could increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in vivo, suggesting potential as HDAC inhibitors for treating VCI Kaur et al., 2019.

Synthesis and Chemical Characterization

Research focused on the synthesis and chemical characterization of new compounds with dibenzo[b,f]azepine moieties has been reported. For example, Balaure et al. (2010) described the synthesis of new dibenzo[b,f]azepine derivatives by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride and 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride with various compounds. These synthesized compounds were characterized using chromatographic and spectroscopic methods, contributing to the understanding of their chemical properties Balaure et al., 2010.

Antioxidant Properties

A study by Kumar et al. (2009) synthesized amino acid analogues of 5H-Dibenz[b,f]azepine and evaluated their radical scavenging activity. The key intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one was obtained and further coupled with free amino acids. These compounds showed significant antioxidant activities, especially the hydroxy proline analogues, indicating potential for biomedical applications Kumar et al., 2009.

Crystal Structure and Spectroscopic Analysis

Muthu and Renuga (2013) conducted a study on the crystal structure, spectral studies, and Hirshfeld surfaces analysis of 5H-dibenzo[b,f]azepine-5-carboxamide, providing detailed insights into the molecular structure of compounds related to 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine. This research offers a foundation for understanding the physical and chemical properties of similar compounds Muthu & Renuga, 2013.

properties

IUPAC Name

3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHZSZTVGIGNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

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